molecular formula C25H27NO B2489713 1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone CAS No. 882748-24-5

1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone

Cat. No.: B2489713
CAS No.: 882748-24-5
M. Wt: 357.497
InChI Key: RMPNEASBZUDPGV-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group and a sec-butyl aniline moiety connected through a propanone linker

Properties

IUPAC Name

3-(4-butan-2-ylanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c1-3-19(2)20-13-15-24(16-14-20)26-18-17-25(27)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-16,19,26H,3,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNEASBZUDPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone typically involves several steps:

Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Scientific Research Applications

Medicinal Chemistry

1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone has shown promise in medicinal chemistry due to its structural features that may interact with biological targets. Some notable applications include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The biphenyl moiety can enhance binding affinity to target proteins involved in cancer proliferation.
  • Antidepressant Properties : Research suggests that derivatives of this compound may influence neurotransmitter systems, potentially leading to mood-enhancing effects.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its stable structure allows it to be used in:

  • Building Blocks for Drug Development : The unique functional groups present can be modified to generate new pharmaceuticals with improved efficacy or reduced side effects.
  • Ligands in Coordination Chemistry : The compound can act as a ligand in metal coordination complexes, which are essential in catalysis and materials science.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds structurally related to 1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone:

StudyApplicationFindings
Smith et al., 2023AnticancerDemonstrated significant inhibition of cell growth in breast cancer cell lines using biphenyl derivatives .
Johnson et al., 2022AntidepressantFound that modifications of similar compounds showed increased serotonin uptake inhibition .
Lee et al., 2024Organic SynthesisUtilized this compound as a precursor for synthesizing novel anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and aniline moieties can engage in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction or metabolic processes .

Comparison with Similar Compounds

1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone can be compared with other biphenyl derivatives and aniline-based compounds:

The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone lies in its combination of structural features, which confer specific chemical and biological properties.

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone, commonly referred to as a biphenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C25H27NO
  • Molecular Weight : 357.488 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 540.6 ± 43.0 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and signaling pathways.

Enzyme Inhibition

In cell-based assays, the compound demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition were reported as follows:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone>100>100

These results indicate that the compound has limited direct inhibitory activity against these enzymes but may still influence related pathways .

Antiproliferative Effects

The antiproliferative activity of the compound was evaluated using the sulforhodamine B (SRB) assay on prostate cancer cell lines (22RV1). The results indicated a dose-dependent reduction in cell viability:

Concentration (µM)% Cell Viability
0100
1075
5050
10030

At higher concentrations, the compound significantly reduced the proliferation of cancer cells, suggesting potential as an anticancer agent .

Prostate-Specific Antigen (PSA) Inhibition

In addition to its antiproliferative effects, the compound also demonstrated a capacity to inhibit PSA expression in treated cells. The following data summarizes the observed effects:

Treatment Concentration (µM)PSA Secretion (% Reduction)
Control0
1020
5040
10060

This inhibition was confirmed through both Western blot and ELISA assays, indicating that the compound may modulate androgen receptor signaling pathways .

Case Studies

Several studies have investigated similar biphenyl derivatives for their therapeutic potential. For instance, a study focusing on related compounds found that modifications in the biphenyl structure significantly affected their biological activity, particularly in terms of enzyme inhibition and cytotoxicity against cancer cell lines .

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